molecular formula C19H16FN5O7S B1195196 Fsbn-ethenoadenosine CAS No. 76021-83-5

Fsbn-ethenoadenosine

Cat. No.: B1195196
CAS No.: 76021-83-5
M. Wt: 477.4 g/mol
InChI Key: HXVFORXFFWQLLY-SCFUHWHPSA-N
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Description

1,N6-Ethenoadenosine is a fluorescent etheno-modified nucleoside characterized by a bicyclic structure formed via an etheno bridge between the N1 and N6 positions of adenosine. This modification enhances its utility as a probe for studying nucleic acid interactions, enzymatic mechanisms, and mutagenesis . Its fluorescence properties enable real-time tracking of DNA/RNA structural changes, while its chemical reactivity allows it to serve as a synthon for synthesizing nucleoside analogs like 2-azaadenosine and 2-substituted adenosine derivatives . The compound is synthesized by treating adenosine with chloroacetaldehyde (CAA), followed by ring-opening and functionalization steps (Scheme 8 in ) .

Properties

CAS No.

76021-83-5

Molecular Formula

C19H16FN5O7S

Molecular Weight

477.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate

InChI

InChI=1S/C19H16FN5O7S/c20-33(29,30)11-3-1-10(2-4-11)19(28)31-7-12-14(26)15(27)18(32-12)25-9-22-13-16-21-5-6-24(16)8-23-17(13)25/h1-6,8-9,12,14-15,18,26-27H,7H2/t12-,14-,15-,18-/m1/s1

InChI Key

HXVFORXFFWQLLY-SCFUHWHPSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)O)S(=O)(=O)F

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)O)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)O)S(=O)(=O)F

Synonyms

(5'-(p-fluorosulfonyl)benzoyl)-1,N(6)-ethenoadenosine
5'-(4-fluorosulfonylbenzoyl)-1,N(6)-ethenoadenosine
FSBN-ethenoadenosine

Origin of Product

United States

Comparison with Similar Compounds

1,N6-Ethenoadenosine

  • Applications: Fluorescent probe for RNA/DNA structural studies . Precursor for 2-azaadenosine (antiviral/anticancer agent) via bromination . Intermediate in synthesizing 2-substituted adenosines (e.g., 2-thioadenosine) .
  • Advantages : High stability during ring-opening reactions and compatibility with diverse functionalization strategies.

6-Methyl-1,N2-Ethenoguanosine

  • Applications: Synthesis of N2-methylguanosine and 3-methylguanosine, which are inaccessible via direct methylation . Methylation selectivity (C4 vs. C5) enables isomer-specific products .
  • Limitations : Requires precise control over methylation conditions to avoid isomer cross-contamination.

1,N4-Ethenocytidine

  • Applications: Limited due to instability during bromination.
  • Challenges : The reactive C7=C8 bond degrades under standard bromination conditions, hindering its use in analog synthesis .

Key Research Findings

Reaction Pathways and Yields

  • 1,N6-Ethenoadenosine → 2-azaadenosine: Achieves >70% yield via sequential NaOH ring-opening and bromination .
  • 6-Methyl-1,N2-ethenoguanosine → N2-methylguanosine: 85% yield using N-bromosuccinimide (NBS) .

Fluorescence Properties

  • 1,N6-Ethenoadenosine exhibits strong fluorescence at 410 nm (excitation at 310 nm), making it superior to non-cyclic analogs for real-time enzymatic assays .

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